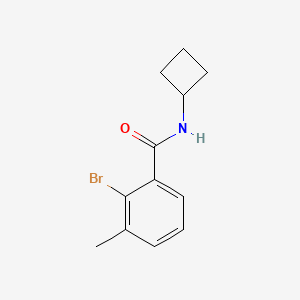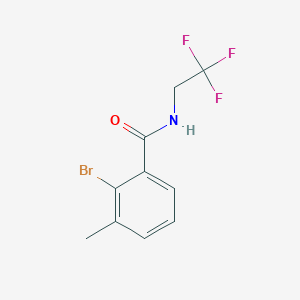
2-Bromo-N-cyclobutyl-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-cyclobutyl-3-methylbenzamide is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol It is characterized by the presence of a bromine atom at the second position of the benzamide ring, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the third position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-3-methylbenzamide typically involves the following steps:
Amidation: The cyclobutyl group is introduced by reacting the brominated benzamide with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Bromo-N-cyclobutyl-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding N-cyclobutyl-3-methylbenzamide.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of N-cyclobutyl-3-methylbenzamide derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of N-cyclobutyl-3-methylbenzamide.
Oxidation: Formation of N-cyclobutyl-3-methylbenzoic acid or other oxidized derivatives.
科学研究应用
2-Bromo-N-cyclobutyl-3-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-N-cyclobutyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require further experimental investigation to elucidate.
相似化合物的比较
Similar Compounds
2-Bromo-N-cyclopropyl-3-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Bromo-N-cyclopentyl-3-methylbenzamide: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Bromo-N-cyclohexyl-3-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-Bromo-N-cyclobutyl-3-methylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs
属性
IUPAC Name |
2-bromo-N-cyclobutyl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-2-7-10(11(8)13)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFVGKONJMVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8014839.png)









